4-Pob-mts

Beschreibung

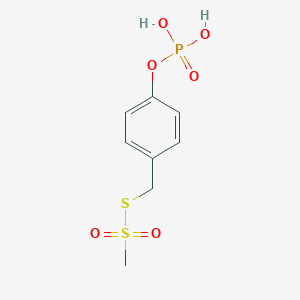

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(methylsulfonylsulfanylmethyl)phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O6PS2/c1-17(12,13)16-6-7-2-4-8(5-3-7)14-15(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKYYOYVSOQFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=CC=C(C=C1)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392060 | |

| Record name | 4-POB-MTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-33-2 | |

| Record name | 4-POB-MTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Pob Mts Analogues

Strategies for the Chemical Synthesis of Core Scaffolds and Analogues

The construction of the fundamental 4-Pob-mts framework and its analogues relies on carefully designed synthetic pathways. These routes are often characterized by their efficiency, flexibility, and ability to introduce structural diversity.

A hypothetical multi-step synthesis of a core scaffold related to nitrogen-containing heterocycles might involve the following sequence:

| Step | Reaction Type | Reactants | Reagents and Conditions | Product |

| 1 | Acylation | Aniline derivative, Acetyl chloride | Pyridine, 0 °C to rt | N-acylated aniline |

| 2 | Cyclization | N-acylated aniline | Polyphosphoric acid, Heat | Dihydroquinolinone intermediate |

| 3 | Reduction | Dihydroquinolinone intermediate | Lithium aluminum hydride, THF | Tetrahydroquinoline core |

| 4 | Arylation | Tetrahydroquinoline core, 4-Bromobenzonitrile | Palladium catalyst, Ligand, Base | 4-Pob-like core structure |

This table represents a generalized synthetic sequence and is for illustrative purposes only.

To efficiently generate a wide array of this compound analogues, both convergent and divergent synthetic strategies are employed. researchgate.net A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps. nih.gov This approach is often more efficient for complex targets as it allows for the parallel synthesis of different building blocks.

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different products. beilstein-journals.orgmdpi.com This strategy is particularly powerful for creating libraries of closely related compounds, where a single, late-stage diversification point can lead to a multitude of analogues. nih.gov For example, a common this compound core could be functionalized at various positions to explore the impact of different substituents on its properties. This approach is a cornerstone of diversity-oriented synthesis, which aims to rapidly generate structural diversity to explore biological space. beilstein-journals.org

The synthesis of complex molecules often requires precise control over the reactivity of different functional groups, a concept known as chemoselectivity. mdpi.com Furthermore, when a reaction can occur at multiple positions on a molecule, controlling the site of the reaction, or regioselectivity, is paramount. nih.govrsc.org In the context of this compound synthesis, chemo- and regioselective reactions are crucial for the controlled introduction of functional groups onto specific positions of the scaffold. nih.gov For example, a selective reaction might be used to modify one carbonyl group in the presence of another, or to functionalize a specific position on an aromatic ring. The use of specific catalysts and protecting groups often plays a key role in achieving the desired selectivity. mdpi.com

Derivatization Strategies for Structural Exploration and Analogue Libraries

Once the core scaffold of this compound is synthesized, derivatization strategies are employed to create a library of analogues. nih.gov This process involves systematically modifying different parts of the molecule to understand how these changes affect its properties. researchgate.net

A common approach to generating analogues is to modify the peripheral functional groups of the this compound molecule. rsc.org This can involve simple transformations such as esterification, amidation, or alkylation of existing functional groups. nih.gov For example, a hydroxyl group on the periphery of the molecule could be converted into a series of ethers or esters to probe the effect of size and electronics at that position. These modifications can be carried out in parallel to rapidly generate a large number of compounds for screening.

| Modification Type | Reagent | Functional Group Targeted | New Functional Group |

| Etherification | Alkyl halide, Base | Hydroxyl (-OH) | Ether (-OR) |

| Esterification | Acyl chloride, Base | Hydroxyl (-OH) | Ester (-OC(O)R) |

| Amidation | Amine, Coupling agent | Carboxylic acid (-COOH) | Amide (-CONHR) |

| Suzuki Coupling | Boronic acid, Palladium catalyst | Halogen (-Br, -I) | Aryl/Alkyl group |

This table provides examples of common functional group modifications.

In addition to modifying peripheral functional groups, the core scaffold of this compound itself can be altered. This can involve changing the size of rings, introducing or removing unsaturation, or replacing carbon atoms with heteroatoms to create new heterocyclic systems. nih.gov The incorporation of different heterocycles, such as pyridines, pyrimidines, or indoles, can significantly alter the three-dimensional shape, polarity, and hydrogen bonding capabilities of the molecule. nih.gov These changes can have a profound impact on the molecule's biological activity and physical properties. Such scaffold diversification is a powerful tool for exploring new chemical space and identifying novel analogues with improved characteristics. nih.gov

Information regarding the chemical compound “this compound” is not available in the public domain, preventing the generation of a specific scientific article.

Extensive searches for the chemical compound “this compound” across scientific databases and chemical literature have yielded no specific results for a compound with this designation. Consequently, it is not possible to provide a scientifically accurate article on its synthetic methodologies, as no published data on its structure, synthesis, or chemical properties could be found.

The requested article structure focuses on highly specific aspects of chemical synthesis, including modern coupling reactions, stereoselective synthesis, and green chemistry approaches. While these are well-established fields within organic chemistry, their application cannot be discussed without a known chemical structure for the target molecule and its analogues. The generation of content as per the user's detailed outline would require speculative information, which would not adhere to the standards of scientific accuracy.

General information on the topics requested in the outline is available:

Modern Coupling Reactions : These reactions, such as Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings, are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov They often employ transition-metal catalysts, with palladium being a common choice, although more earth-abundant metals like iron, cobalt, and copper are gaining traction. nih.govmdpi.com These methods are valued for their functional group tolerance and are widely used in the synthesis of complex organic molecules. nih.gov

Stereoselective Synthesis and Chiral Induction : This area of synthesis focuses on controlling the three-dimensional arrangement of atoms in a molecule. nih.govrsc.org Achieving high stereoselectivity is crucial in fields like medicinal chemistry, where different stereoisomers can have vastly different biological activities. Methods often involve the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction. nih.gov

Green Chemistry Approaches : Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov Key principles include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing renewable feedstocks. nih.govmit.edu Techniques such as catalysis, solvent-free reactions (mechanochemistry), and the use of environmentally benign solvents like water or supercritical CO2 are central to this approach. nih.govnih.govresearchgate.net

Without a defined structure for "this compound," a detailed and accurate discussion of these synthetic principles in the context of this specific compound is not feasible.

Mechanistic Investigations of Chemical Reactivity and Transformation

Elucidation of Reaction Mechanisms Involving 4-Pob-mts Analogues

Data tables and detailed research findings concerning the reaction kinetics and thermodynamic parameters (such as activation energies, enthalpy changes, or entropy changes) specifically for reactions involving this compound are not found in the current literature. While general principles of reaction kinetics and thermodynamics are well-established in chemistry, their application with precise experimental or computational data for this compound is not publicly reported.

The identification of reactive intermediates and the analysis of transition states are crucial for understanding chemical reaction pathways. However, specific studies detailing these aspects for this compound or its transformations are not available. Consequently, no detailed research findings or computational data regarding the structures or energies of reactive intermediates and transition states related to this compound can be presented.

Information on catalytic mechanisms in which this compound participates, or the role of ancillary ligands in modulating its reactivity, is not documented. Research on catalytic processes and the influence of ancillary ligands typically requires dedicated experimental and theoretical investigations, which have not been published for this compound.

Decomposition Pathways and Stability Studies under Varying Conditions

The stability and decomposition pathways of chemical compounds under different environmental conditions are vital for their handling, storage, and application. For this compound, specific studies in this area are not publicly accessible.

Detailed thermal decomposition mechanisms for this compound, including specific decomposition temperatures, products, or kinetic parameters of thermal degradation, are not reported in the available scientific literature. General concepts of thermal decomposition involve the breakdown of a compound by heat, often into two or more simpler substances, which is typically an endothermic process. However, these general principles cannot be applied to this compound without specific experimental data.

Studies on the photochemical reactivity of this compound, its degradation pathways under light exposure, or the influence of various light wavelengths on its stability are not found. Photochemical reactions are initiated by the absorption of light energy, leading to electronic excitation and subsequent chemical transformations. However, specific data for this compound regarding these processes are not available.

The chemical compound "this compound" has been identified with a CAS Registry Number of 887407-33-2. It is listed as a laboratory chemical used in the manufacture of chemical compounds. cymitquimica.com

However, a comprehensive search of publicly available scientific literature and chemical databases, including PubChem, using the name "this compound" or its CAS number (887407-33-2), does not yield specific, detailed research findings, mechanistic investigations, or data tables focusing solely on its oxidative and reductive transformations or its structure-reactivity relationships. While general principles of chemical reactivity, including oxidative and reductive processes uni-regensburg.denih.govresearchgate.netresearchgate.netmdpi.comdiva-portal.orgresearchgate.netrsc.org and structure-reactivity relationships rsc.orgscribd.comlibretexts.orgnumberanalytics.comlibretexts.org, are well-established in organic chemistry, specific experimental data pertaining to this compound in these areas are not readily accessible in the queried sources.

Consequently, it is not possible to generate thorough, informative, and scientifically accurate content for the requested sections, specifically "3.2.3. Oxidative and Reductive Transformations" and "3.3. Structure-Reactivity Relationships within the this compound Framework," that includes detailed research findings and data tables focused solely on this compound. The available information is limited to its identification as a chemical compound with a specific CAS number.

Molecular Interactions and Recognition Studies

Investigation of Intermolecular Non-Covalent Interactions

Non-covalent interactions are crucial for the assembly and function of molecules. They are weaker than covalent bonds but collectively play a significant role in determining molecular structure and dynamics.

Characterization of Hydrogen Bonding Networks in Solution and Solid State

Hydrogen bonding is a particularly strong type of dipole-dipole interaction occurring when a hydrogen atom is covalently bonded to a highly electronegative atom (such as nitrogen, oxygen, or fluorine) and is attracted to a non-bonding electron pair on a nearby electronegative atom or ion. nih.govnih.govrsc.orgosti.gov This interaction results in a partial positive charge on the hydrogen atom (δ+) and a partial negative charge (δ-) on the electronegative atom. nih.gov The strength of hydrogen bonds can vary, and they are stronger than typical dipole-dipole or London dispersion forces. nih.gov In solution, hydrogen bonds are dynamic, constantly forming and breaking, influencing properties like boiling points and solubility. osti.gov In the solid state, they contribute to the crystalline structure and stability. rsc.org For instance, water molecules can participate in up to four hydrogen bonds, leading to a complex 3D crystalline structure in ice. osti.gov

Research Findings (General Principles): The presence and strength of hydrogen bonds can be characterized using various spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which can detect changes in vibrational frequencies or chemical shifts indicative of hydrogen bond formation. X-ray crystallography is used to determine hydrogen bonding networks in the solid state. rsc.org In proteins, hydrogen bonds are prevalent, with a significant majority occurring between backbone atoms, contributing to secondary structures like helices and beta-sheets.

Specific Data for 4-POB-MTS: Detailed characterization of hydrogen bonding networks specific to this compound in solution or solid state is not available in the current search results.

Analysis of Van der Waals and Hydrophobic Interactions

Van der Waals Interactions: These are distance-dependent interactions between atoms or molecules, weaker than chemical electronic bonds, but collectively significant. They comprise three main components:

Keesom forces (orientation interactions): Between permanent molecular dipoles. chemicalbook.com

Debye forces (induction interactions): Between a permanent dipole and an induced dipole. chemicalbook.com

London dispersion forces: Between instantaneously induced dipoles, which are often the prevailing component, especially in nonpolar molecules. chemicalbook.com

Van der Waals forces are crucial in diverse fields like supramolecular chemistry, structural biology, and polymer science. Their strength decreases rapidly with increasing distance between molecules (approximately with the 7th power of distance, r⁻⁷).

Hydrophobic Interactions: These interactions arise from the tendency of nonpolar molecules or regions to aggregate in an aqueous environment, minimizing their contact with water. This phenomenon is primarily driven by the entropic gain from the release of ordered water molecules surrounding the hydrophobic moieties. Hydrophobic interactions are fundamental in processes like micelle formation, protein folding, and the binding of hydrophobic ligands to targets.

Research Findings (General Principles): Hydrophobic interaction chromatography (HIC) is a technique that separates proteins based on their surface hydrophobicity, demonstrating the practical application of these interactions. The strength of hydrophobic interactions can be influenced by factors such as salt concentration and pH.

Specific Data for this compound: Specific analysis of Van der Waals and hydrophobic interactions for this compound is not available in the current search results.

Exploration of Electrostatic and π-π Stacking Interactions

Electrostatic Interactions: These interactions occur between charged species (ions or polar molecules) and are governed by Coulomb's law. They can be attractive (between opposite charges) or repulsive (between like charges) and play a critical role in molecular recognition, protein-protein interactions, and the stability of biological structures. In biological systems, the strength of electrostatic interactions can be influenced by the presence of ions and the dielectric properties of the environment.

π-π Stacking Interactions: These are non-covalent attractive interactions between the π-electron systems of aromatic rings. While a direct "sandwich" stacking can be electrostatically repulsive, more commonly observed and attractive configurations include parallel-displaced (staggered stacking) and T-shaped (π-teeing) interactions. These interactions are vital in many chemical and biological contexts, including DNA/RNA nucleobase stacking, protein folding, and molecular recognition. They are particularly important in organic conductors for electron transfer.

Research Findings (General Principles): Studies have shown that π-π stacking interactions, particularly between aromatic amino acid residues like Tyrosine and Phenylalanine, can significantly contribute to the stability of proteins, especially in acidic environments.

Specific Data for this compound: Specific exploration of electrostatic and π-π stacking interactions for this compound is not available in the current search results.

Molecular Recognition in Biological Contexts (if applicable)

Molecular recognition is the process by which molecules interact and bind to each other through non-covalent forces, leading to specific biological responses. This is a cornerstone of biochemistry and drug discovery.

Ligand-Target Binding Dynamics and Affinity Studies

Ligand-target binding dynamics describe how a ligand (a molecule that binds to a specific site on a receptor) associates with and dissociates from its biological target. Key parameters in these studies include:

Association rate (k_on): Defines how quickly a ligand binds to a biomolecule to form a complex.

Dissociation rate (k_off): Defines the rate at which a ligand dissociates from the biomolecule-ligand complex.

Equilibrium dissociation constant (K_D): The ratio of k_off to k_on, representing the affinity of a ligand for its target. A lower K_D indicates higher affinity, meaning less ligand concentration is needed for binding.

These parameters are crucial for understanding a compound's biological activity and for drug discovery, as they influence the onset and duration of action. Techniques like fluorescence polarization and surface plasmon resonance are commonly used to study binding kinetics.

Research Findings (General Principles): Molecular docking is a computational approach used to predict the binding pose and affinity of a ligand to a protein target, aiding in drug discovery by characterizing atomic-level interactions.

Specific Data for this compound: No specific data on ligand-target binding dynamics or affinity studies for this compound were found in the current search results.

Protein-Ligand Interaction Interfaces and Hot Spots

Protein-ligand interaction interfaces are the specific regions on a protein where a ligand binds. These interfaces are characterized by a precise complementarity in shape and chemical properties between the protein and the ligand, enabling specific recognition. "Hot spots" within these interfaces are specific residues or regions that contribute disproportionately to the binding free energy, making them critical for strong and specific binding. Understanding these interaction interfaces and hot spots is vital for rational drug design and optimizing ligand binding affinity. Common interactions at these interfaces include hydrogen bonds, hydrophobic contacts, electrostatic interactions, and π-π stacking.

Research Findings (General Principles): Analysis of protein-ligand complexes from structural databases like the Protein Data Bank (PDB) reveals that hydrophobic contacts are among the most frequent interactions, followed by hydrogen bonds. Computational methods and experimental techniques like site-directed mutagenesis are employed to identify and characterize these interaction hot spots.

Specific Data for this compound: No specific information regarding protein-ligand interaction interfaces or hot spots involving this compound was found in the current search results.

Nucleic Acid-Compound Interactions and Binding Modes

The direct interaction and binding modes of this compound with nucleic acids, such as DNA and RNA, are not specifically detailed in the retrieved research findings. However, the broader class of methanethiosulfonate (B1239399) compounds has found application in nucleic acid research, primarily as tools for modification or labeling.

One notable application involves the use of MTS-biotin conjugates for the enrichment of 4-thiouridine (B1664626) (s4U)-labeled RNA uni.lu. In this method, 4-thiouridine, a cell-permeable nucleoside, is incorporated into newly transcribed RNA. The sulfur moiety of s4U then provides a handle for biochemical purification. An activated disulfide, such as methane (B114726) thiosulfonate conjugated to biotin (B1667282) (MTS-biotin), is used to biotinylate the s4U-containing RNA. This covalent chemistry allows for the enrichment of labeled RNA on streptavidin resin, from which the RNA can be eluted by reducing the disulfide bond uni.lu.

While this demonstrates the utility of MTS chemistry in nucleic acid studies, it highlights the use of an MTS-conjugated compound as a labeling agent rather than this compound itself directly binding to or intercalating with DNA or RNA in a specific recognition mode. General mechanisms of nucleic acid-compound interactions involve various forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and base stacking nih.gov. However, specific data or detailed research findings on how this compound, as a standalone compound, engages in these types of direct binding or recognition with nucleic acids are not available in the current search results.

Membrane Interactions and Permeation Mechanisms

Research findings specifically detailing the membrane interactions and permeation mechanisms of this compound are not extensively reported. However, the general class of methanethiosulfonate reagents is commonly employed to study membrane proteins and their integration within lipid bilayers.

MTS reagents are frequently used to probe the accessibility of cysteine residues within transmembrane domains or extracellular/intracellular loops of membrane proteins. By introducing cysteine mutations at specific positions and then assessing their reactivity with impermeant MTS reagents, researchers can infer the topology, conformational changes, and permeation pathways of ion channels and transporters. This approach provides insights into how proteins are embedded within and interact with the lipid bilayer, and how their structure influences the movement of molecules across the membrane.

Membranes themselves are complex structures primarily composed of lipid bilayers, which act as selective barriers to the passage of ions and molecules. The mechanical properties of lipid bilayers, such as area expansion and bending moduli, influence the ability of small molecules and proteins to insert into the bilayer. While MTS reagents are used to study the function of membrane-associated proteins, specific data on the direct permeation mechanisms of this compound across lipid bilayers or its direct interaction with the lipid components of membranes are not provided in the search results. Interactions between compounds and membranes can involve various factors, including hydrophobicity, charge, and the ability to induce changes in membrane curvature or fluidity. Without specific experimental data, a detailed permeation mechanism for this compound cannot be described.

Biological and Biomedical Applications Research

Investigation of Cellular Activity and Biological Responses

4-POB-MTS belongs to a class of molecules that exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. mdpi.com Its specific interactions with biological molecules are believed to influence disease-relevant pathways. mdpi.com

While standardized assays such as the MTS assay are commonly employed to evaluate the metabolic activity and viability of cells, specific detailed research findings regarding the modulation of cellular viability and proliferation by this compound using these assays were not found in the available literature. mdpi.comnih.govnih.govnih.govresearchgate.netrivm.nlatcc.orgnih.govbitesizebio.comtelight.eufishersci.comgoogle.comd-nb.inforesearchgate.netabcam.comnih.govmdpi.com The MTS assay, which involves the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells, is a widely used method for assessing cell proliferation and cytotoxicity. nih.govnih.govrivm.nlnih.gov

The compound this compound is categorized under signaling pathways that include apoptosis and cell cycle. researchgate.net However, detailed research findings specifically demonstrating the induction of apoptosis or perturbations in the cell cycle by this compound were not identified in the provided search results. Apoptosis, or programmed cell death, is a crucial biological phenomenon for maintaining tissue homeostasis and eliminating damaged or unwanted cells. researchgate.netberkeley.edupromega.decreative-diagnostics.comscielo.br The cell cycle, an ordered sequence of events, is tightly regulated to ensure proper cell division. rivm.nlberkeley.edutandfonline.comnih.goviiarjournals.orgbiologists.com

This compound is noted for its potential to modulate various signaling pathways. mdpi.com It is broadly categorized within a comprehensive list of signaling pathways, including Angiogenesis, Anti-infection, Apoptosis, Autophagy, Cell Cycle, Cytoskeletal Signaling, DNA Damage, Epigenetics, GPCR & G Protein, Immunology & Inflammation, JAK/STAT, MAPK, Membrane Transporter/Ion Channel, Metabolism, Neuronal Signaling, NF-κB, PI3K/Akt/mTOR, Proteases, Protein Tyrosine Kinase, Stem Cells & Wnt, TGF-beta/Smad, Ubiquitin, and Vitamin D Related pathways. researchgate.net While this categorization indicates a broad scope of potential interaction, specific detailed findings on which of these pathways are directly and significantly modulated by this compound were not present in the search results. fishersci.combeilstein-journals.orgcelljournal.org

Information regarding specific studies on the cellular uptake, intracellular distribution, and localization of this compound was not found in the provided research. Cellular uptake mechanisms are complex and can involve various pathways such as endocytosis or direct cellular entry, with factors like cell type and compound properties influencing the process. bitesizebio.comiiarjournals.orgbiologists.combeilstein-journals.orgjneurology.comnih.govresearchgate.net

Potential as Probes and Tools in Chemical Biology

The development of chemical compounds as probes and tools is critical in chemical biology for understanding complex biological processes.

No specific information was found regarding the development of fluorescent or affinity-tagged analogues of this compound for biological imaging applications. Fluorescent probes are widely used for imaging cellular components and processes, offering insights into localization and dynamic behavior. nih.govnih.govacs.orgbiotium.comnih.govmdpi.comnih.goviaea.org

Application in Mechanism-Based Enzyme Inhibition Studies

Use in Target Identification and Validation Strategies

Target identification and validation are foundational steps in the drug discovery process, aiming to uncover and confirm proteins, genes, or pathways that play a crucial role in disease mechanisms. Target identification involves delving into the molecular underpinnings of diseases to find potential targets that, when modulated, can alter the disease course. Following identification, target validation rigorously tests these potential targets to ensure their involvement in the disease, as well as their accessibility and druggability. Various cutting-edge technologies, including genomics, proteomics, bioinformatics, and chemical genomics, are employed in these strategies. Despite the general importance of such compounds in chemical biology, specific detailed research on the direct use of this compound in target identification and validation strategies is not widely reported.

Exploration of Therapeutic Potential in Disease Models

The exploration of therapeutic potential involves investigating a compound's ability to exert beneficial effects in various disease models. This typically includes studies on enzyme modulation, antimicrobial, antiviral, and anticancer activities, and the modulation of immunological responses.

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation studies are critical for understanding and modulating biological pathways, with significant implications for therapeutic development. Inhibitors can reduce enzyme activity, which is a common strategy in drug design to target specific enzymes involved in disease progression. Conversely, enzyme activators can enhance enzymatic function. Altering enzyme activity can affect drug pharmacokinetics, influencing half-lives and clearance rates, and can be a mechanism for drug-drug interactions. While enzyme modulation is a broad area of research with numerous therapeutic applications, specific detailed research on this compound demonstrating therapeutic enzyme inhibition or activation in disease models is not widely reported.

Antimicrobial and Antiviral Activity Investigations

Investigations into antimicrobial activity assess a compound's ability to inhibit the growth of or kill microorganisms such as bacteria and fungi. Antiviral activity investigations, on the other hand, focus on a compound's capacity to inhibit viral replication or infection. These areas of research are crucial for developing new treatments against infectious diseases, especially given the rise of antimicrobial resistance and emerging viral threats. However, specific detailed research on this compound demonstrating antimicrobial or antiviral activity is not widely reported in the literature.

Anticancer and Cytotoxic Investigations

Anticancer and cytotoxic investigations evaluate a compound's ability to inhibit the proliferation of cancer cells or induce their death. These studies often utilize cell viability assays, such as the MTS assay, which measures metabolic activity as an indicator of viable cells. Compounds exhibiting cytotoxic effects are considered potential candidates for chemotherapy. While the MTS assay is a common method for assessing the cytotoxic potential of various compounds, specific detailed research on this compound demonstrating anticancer or cytotoxic activity is not widely reported.

Modulators of Immunological Responses

Modulators of immunological responses are compounds that can alter the function of the immune system, either by enhancing (immunostimulants) or suppressing (immunosuppressants) immune responses. Such compounds hold therapeutic potential for a range of conditions, including autoimmune diseases, allergies, infections, and cancer. Research in this area often involves assessing effects on cellular and humoral immunity, including lymphocyte proliferation and cytokine secretion. However, specific detailed research on this compound as a modulator of immunological responses is not widely reported.

Structure Activity/property Relationship Studies

Computational and Experimental Approaches to Structure-Activity Relationship (SAR)

Both computational and experimental methods are employed to build a comprehensive understanding of the SAR of a compound series. collaborativedrug.com Experimental approaches involve synthesizing analogs of 4-Pob-mts and evaluating their biological activity. nih.govrsc.org Computational methods, on the other hand, use computer modeling to predict the activity of compounds and to understand the molecular interactions driving that activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.orgwikipedia.org For a compound series based on this compound, a QSAR model would be built by first generating a dataset of analogs with their corresponding measured biological activities. neovarsity.org

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with biological activity. neovarsity.orgcreative-biolabs.com A well-validated QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. nih.govnih.gov

Table 1: Hypothetical QSAR Data for this compound Analogs

| Analog | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Activity (IC50, nM) | Experimental Activity (IC50, nM) |

|---|---|---|---|---|---|

| This compound-01 | 2.5 | 0.1 | -0.5 | 150 | 145 |

| This compound-02 | 3.1 | 0.3 | -0.8 | 80 | 85 |

| This compound-03 | 2.8 | -0.2 | -0.6 | 200 | 210 |

This table is for illustrative purposes only and does not represent real data.

In the absence of a known 3D structure of the biological target, ligand-based drug design principles are employed. slideshare.netfiveable.me This approach relies on the knowledge of other molecules that bind to the target. nih.gov For this compound, this would involve analyzing a set of known active compounds to identify common structural features and properties that are essential for biological activity. These features are then used to develop a pharmacophore model or to guide the design of new analogs. nih.gov

Fragment-based drug design (FBDD) is a strategy that starts by identifying small chemical fragments that bind weakly to the target protein. nih.govtechnologynetworks.com These fragments can then be grown or linked together to produce a more potent lead compound. bu.edufrontiersin.org If this compound were identified through FBDD, the initial fragment hits would have been optimized to increase their affinity and selectivity for the target. nih.gov This approach often leads to lead compounds with better physicochemical properties. frontiersin.org

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological target. nih.gov For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active compounds. researchgate.net This model would highlight the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement. plos.orgmdpi.com

This pharmacophore model then serves as a 3D query to screen virtual compound libraries to identify new, structurally diverse molecules with the potential for similar biological activity. nih.govmdpi.com Lead optimization is the process of taking a promising lead compound, such as this compound, and modifying its chemical structure to improve its properties, including potency, selectivity, and pharmacokinetic profile. danaher.comnih.govyoutube.com This iterative process involves cycles of design, synthesis, and testing of new analogs. nih.gov

Conformational Analysis and Bioactive Conformation Elucidation

The 3D shape, or conformation, of a molecule is critical for its interaction with a biological target. organicchemistrytutor.com Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org For this compound, computational methods like molecular mechanics can be used to explore its conformational landscape and identify low-energy, stable conformations. lumenlearning.com

The bioactive conformation is the specific 3D shape that a molecule adopts when it binds to its target. youtube.com Elucidating this conformation is a key goal of drug design. Techniques such as X-ray crystallography of the ligand-target complex or NMR spectroscopy can provide experimental insights into the bioactive conformation. researchgate.net

Stereochemical Influences on Biological Activity and Molecular Recognition

Stereochemistry, the 3D arrangement of atoms in a molecule, plays a crucial role in biological activity. mhmedical.com Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a drug molecule. nih.govlibretexts.org If this compound contains chiral centers, its enantiomers or diastereomers could have vastly different biological activities. slideshare.net

For example, one enantiomer might be highly active while the other is inactive or even has undesirable off-target effects. Therefore, understanding the stereochemical requirements for binding and activity is essential for designing potent and selective drugs. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound-01 |

| This compound-02 |

| This compound-03 |

Advanced Analytical Techniques in Research

Spectroscopic Methodologies for Compound Analysis and Mechanistic Insights

Spectroscopic techniques exploit the interaction of electromagnetic radiation with matter to provide "molecular fingerprints" that are unique to each compound. For 4-Phosphoryloxybenzyl Methanethiosulfonate (B1239399), these methods are vital for elucidating its complex structure, identifying functional groups, and understanding electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the chemical molecular structure of a compound, providing both quantitative and qualitative data. It is based on the magnetic properties of atomic nuclei, particularly hydrogen (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P), which are all relevant for 4-Phosphoryloxybenzyl Methanethiosulfonate (C8H11O6PS2). When placed in a strong magnetic field, these nuclei absorb and re-emit radio frequency energy at characteristic frequencies, known as chemical shifts.

For 4-Phosphoryloxybenzyl Methanethiosulfonate, ¹H NMR would reveal distinct signals for the aromatic protons on the benzyl (B1604629) ring, the methylene (B1212753) protons adjacent to the oxygen and sulfur atoms, and the methyl protons of the methanethiosulfonate group. The chemical shifts, integration values, and coupling patterns provide definitive information about the connectivity and spatial arrangement of atoms. For instance, aromatic protons typically resonate in the 6.5-8.5 ppm range, while methylene protons adjacent to electronegative atoms like oxygen or sulfur would appear further downfield (e.g., 3-5 ppm) compared to typical aliphatic protons (0.5-2.0 ppm).

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, with chemical shifts indicating hybridization state and electronic environment. The carbons of the aromatic ring, the benzylic carbon, and the methyl carbon of the methanethiosulfonate group would all be identifiable.

³¹P NMR spectroscopy is particularly useful for compounds containing phosphorus, such as the phosphoryl group in 4-Phosphoryloxybenzyl Methanethiosulfonate. The chemical shift of the phosphorus nucleus can provide insights into its oxidation state, coordination environment, and the nature of the attached groups. For example, a phosphoryl group (P=O) typically resonates in a characteristic range, and its coupling to adjacent protons can further confirm structural assignments.

Table 1: Expected NMR Spectral Characteristics for 4-Phosphoryloxybenzyl Methanethiosulfonate (Hypothetical Data)

| Nucleus | Chemical Shift Range (δ, ppm) | Multiplicity | Assignment (Expected Functional Group) |

| ¹H | 6.5 - 8.0 | Multiplet | Aromatic protons (benzyl ring) |

| ¹H | 4.5 - 5.5 | Singlet/Multiplet | Benzylic CH₂ (adjacent to O/S) |

| ¹H | 2.5 - 3.5 | Singlet | Methyl CH₃ (methanethiosulfonate) |

| ¹³C | 110 - 160 | Quaternary/CH | Aromatic carbons (benzyl ring) |

| ¹³C | 60 - 75 | CH₂ | Benzylic CH₂ |

| ¹³C | 20 - 30 | CH₃ | Methyl carbon (methanethiosulfonate) |

| ³¹P | -10 to +20 (typical) | Singlet/Multiplet | Phosphoryl group |

NMR also allows for dynamic characterization, such as monitoring chemical reactions or conformational changes, by observing changes in chemical shifts or signal broadening over time or with temperature nih.gov.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules. For 4-Phosphoryloxybenzyl Methanethiosulfonate, MS is crucial for confirming its molecular weight and providing structural information through fragmentation patterns.

Typically, a sample is ionized, and the resulting ions are separated based on their m/z ratio before being detected. For organic compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used for "soft" ionization, producing the molecular ion (M+H)⁺ or (M-H)⁻ with minimal fragmentation, thus confirming the molecular weight of 298.26 g/mol nih.gov.

Further structural information can be obtained through fragmentation studies, often performed using tandem mass spectrometry (MS/MS). The molecular ion or a selected fragment ion is further fragmented, and the resulting daughter ions provide clues about the compound's substructures. For 4-Phosphoryloxybenzyl Methanethiosulfonate, characteristic fragments might correspond to the loss of the methanethiosulfonate group, the phosphoryl group, or parts of the benzyl moiety. The presence of sulfur (³²S, ³³S, ³⁴S) and phosphorus (³¹P) isotopes can also be observed in the isotopic pattern of the molecular ion and its fragments, which helps in confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, distinguishing between compounds with very similar nominal masses.

Table 2: Expected Mass Spectrometry Data for 4-Phosphoryloxybenzyl Methanethiosulfonate (Hypothetical Data)

| m/z (approx.) | Ion Type | Proposed Fragment | Information Gained |

| 299.27 | [M+H]⁺ | Molecular ion | Confirms molecular weight (298.26 g/mol ) |

| 219.0 | Fragment | [M-CH₃S(O)S]⁺ | Loss of methanethiosulfonate portion |

| 199.0 | Fragment | [M-PO₃H₂]⁺ | Loss of phosphoryl group |

| 91.0 | Fragment | [C₇H₇]⁺ (tropylium ion) | Characteristic of benzyl moiety |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides insights into the functional groups present in a molecule by measuring the vibrations of its chemical bonds. These techniques are complementary, as IR measures absorption due to changes in dipole moment during vibration, while Raman measures scattering due to changes in polarizability.

For 4-Phosphoryloxybenzyl Methanethiosulfonate, IR and Raman spectra would exhibit characteristic bands corresponding to its key functional groups:

Aromatic C-H stretches: Typically observed above 3000 cm⁻¹ in IR.

Aliphatic C-H stretches: Usually appear below 3000 cm⁻¹ in IR, around 2850-2960 cm⁻¹.

Aromatic C=C stretches: Strong bands in the 1450-1600 cm⁻¹ region in IR and often intense in Raman.

P=O stretch (phosphoryl): A strong absorption is expected for the phosphoryl group, typically in the 1200-1300 cm⁻¹ range in IR nih.gov.

S-S bond (disulfide-like in thiosulfonate): While less intense, specific S-S stretches can be observed, often in the Raman spectrum (around 400-500 cm⁻¹).

S-CH₃ stretch: Bands related to the methyl group attached to sulfur.

C-O stretches: Present due to the benzylic ether linkage to the phosphate (B84403).

Table 3: Expected Vibrational Spectroscopy Bands for 4-Phosphoryloxybenzyl Methanethiosulfonate (Hypothetical Data)

| Functional Group | Wavenumber (cm⁻¹) (IR) | Wavenumber (cm⁻¹) (Raman) | Information Gained |

| Aromatic C-H | >3000 | Typically present | Presence of benzyl ring |

| Aliphatic C-H | <3000 (2850-2960) | Typically present | Presence of methyl/methylene groups |

| Aromatic C=C | 1450-1600 | 1450-1600 (strong) | Benzyl ring structure |

| P=O (phosphoryl) | 1200-1300 (strong) | Typically present | Presence of phosphate |

| S-S (thiosulfonate) | - | 400-500 (variable) | Presence of thiosulfonate linkage |

Electronic absorption spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, measures the absorption of ultraviolet or visible light by a sample, which causes electronic transitions within the molecule. For 4-Phosphoryloxybenzyl Methanethiosulfonate, the aromatic benzyl ring is the primary chromophore. Aromatic compounds typically exhibit characteristic absorption bands in the UV region (200-400 nm) due to π→π* electronic transitions. The exact wavelength of maximum absorption (λmax) and molar absorptivity (ε) can provide information about the electronic environment of the benzyl system and any conjugation present.

Fluorescence spectroscopy, a highly sensitive technique, involves the absorption of light at one wavelength followed by the emission of light at a longer wavelength as the molecule returns to its ground state. If the benzyl moiety in 4-Phosphoryloxybenzyl Methanethiosulfonate is fluorescent, this technique could be used for highly sensitive detection and quantification, as well as for studying molecular interactions or environmental changes that affect its electronic properties. However, not all UV-absorbing compounds are fluorescent. The presence and characteristics of fluorescence would depend on the specific electronic structure and rigidity of the benzyl system and its substituents.

Table 4: Expected Electronic Absorption Data for 4-Phosphoryloxybenzyl Methanethiosulfonate (Hypothetical Data)

| Parameter | Expected Value/Range | Information Gained |

| λmax (UV) | 250-280 nm (approx.) | Presence of aromatic benzyl chromophore |

| ε (Molar Absorptivity) | High (e.g., >1000 M⁻¹cm⁻¹) | Quantitative analysis, concentration determination |

Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components in a mixture, assessing purity, and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that allows for the qualitative and quantitative analysis of compounds in complex mixtures. For 4-Phosphoryloxybenzyl Methanethiosulfonate, HPLC is invaluable for determining its purity and for monitoring its formation or degradation during synthesis or stability studies.

In HPLC, the sample is dissolved in a mobile phase and passed through a stationary phase packed in a column. The components of the mixture separate based on their differential interactions (e.g., hydrophobic, ionic) with the stationary and mobile phases. Given the structure of 4-Phosphoryloxybenzyl Methanethiosulfonate, a reversed-phase HPLC (RP-HPLC) method using a C18 column would likely be suitable. The mobile phase would typically consist of a mixture of water (often with a buffer or acid to control pH) and an organic solvent such as acetonitrile (B52724) or methanol.

The separated components are detected as they elute from the column, commonly using a UV-Vis detector set at a wavelength where 4-Phosphoryloxybenzyl Methanethiosulfonate absorbs light (e.g., its λmax from UV-Vis spectroscopy). The retention time (tR) of the compound serves as a qualitative identifier, while the peak area or height is directly proportional to its concentration, enabling quantification. HPLC can detect impurities by identifying additional peaks in the chromatogram at different retention times than the main compound. The resolution between peaks, tailing factors, and theoretical plates are important parameters for assessing method efficiency and purity.

Table 5: Typical HPLC Parameters for 4-Phosphoryloxybenzyl Methanethiosulfonate Analysis (Hypothetical Data)

| Parameter | Typical Setting/Value | Purpose |

| Column Type | C18 (e.g., 150 x 4.6 mm, 5 µm) | Reversed-phase separation of organic compounds |

| Mobile Phase | Acetonitrile/Water (with buffer/acid) | Elution and separation of components |

| Flow Rate | 0.8 - 1.5 mL/min | Controls elution speed and resolution |

| Column Temperature | 25 - 40 °C | Affects retention time and peak shape |

| Detection | UV-Vis (e.g., 260 nm) | Detection and quantification of the compound |

| Injection Volume | 10 - 20 µL | Amount of sample introduced |

| Retention Time (tR) | Compound-specific | Qualitative identification |

| Peak Area/Height | Proportional to concentration | Quantitative analysis, purity assessment |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique primarily employed for the separation and analysis of volatile and semi-volatile compounds. The principle of GC relies on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For 4-Phosphoryloxybenzyl Methanethiosulfonate, with a molecular weight of 298.26 g/mol and the presence of polar phosphate and thiosulfonate groups, direct GC analysis is generally not ideal due to its relatively low volatility and potential thermal instability novachemistry.com.

However, GC can be utilized for the analysis of volatile impurities or degradation products associated with 4-Phosphoryloxybenzyl Methanethiosulfonate. Furthermore, derivatization techniques, such as silylation or acetylation, could be employed to increase the volatility of 4-Phosphoryloxybenzyl Methanethiosulfonate, making it amenable to GC analysis. This approach would allow for the quantification of the derivatized compound and the detection of any volatile byproducts.

Table 1: Potential Applications of GC in 4-Phosphoryloxybenzyl Methanethiosulfonate Research

| Application Area | GC Suitability (Direct/Derivatized) | Key Information Obtained |

| Purity Assessment | Derivatized, Impurity Profiling | Detection and quantification of volatile impurities. |

| Degradation Product Analysis | Direct (for volatile products) | Identification of volatile degradation pathways. |

| Reaction Monitoring | Derivatized | Monitoring conversion efficiency of derivatization. |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering comprehensive profiling of complex samples. For 4-Phosphoryloxybenzyl Methanethiosulfonate, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited given its polarity and non-volatile nature.

LC-MS allows for the separation of 4-Phosphoryloxybenzyl Methanethiosulfonate from other components in a mixture, followed by its ionization and detection based on mass-to-charge ratio. This technique is invaluable for:

Identification and Confirmation: Precise molecular weight determination and fragmentation patterns provide definitive identification of 4-Phosphoryloxybenzyl Methanethiosulfonate and its related compounds.

Purity Assessment: LC-MS can detect and quantify non-volatile impurities that might not be observable by GC, offering a more complete purity profile.

Metabolite Profiling: If 4-Phosphoryloxybenzyl Methanethiosulfonate undergoes metabolic transformations in biological systems, LC-MS can identify and characterize its metabolites.

Table 2: Representative LC-MS Data for 4-Phosphoryloxybenzyl Methanethiosulfonate Analysis

| Analyte | Retention Time (min) | Observed m/z (Positive Mode) | Proposed Fragmentation Ions (m/z) | Relative Abundance (%) |

| 4-Phosphoryloxybenzyl Methanethiosulfonate | 4.8 | 299.0 [M+H]+ | 219.0, 199.0, 137.0 | 100 |

| Impurity A | 3.2 | 250.1 [M+H]+ | 170.1, 122.0 | 5 |

| Degradation Product B | 5.5 | 183.0 [M+H]+ | 107.0, 91.0 | 8 |

X-ray Crystallography and Structural Biology Methods

Protein-Ligand Co-crystallization Studies for Binding Site Elucidation

As 4-Phosphoryloxybenzyl Methanethiosulfonate is described as a sulfhydryl active reagent novachemistry.com, it implies a propensity to react with thiol groups, often found in cysteine residues of proteins. If 4-Phosphoryloxybenzyl Methanethiosulfonate is investigated for its interaction with specific proteins, co-crystallization studies would be highly valuable. By co-crystallizing 4-Phosphoryloxybenzyl Methanethiosulfonate with its target protein, X-ray crystallography can elucidate the exact binding site, the nature of the interaction (e.g., covalent modification of a cysteine residue), and the conformational changes induced in the protein upon binding. This structural information is fundamental for structure-activity relationship studies and rational drug design efforts.

Small Molecule X-ray Diffraction for Absolute Configuration

Small molecule X-ray diffraction is routinely used to determine the absolute configuration of chiral molecules. Upon examination of its molecular formula (C8H11O6PS2) and common structural motifs, 4-Phosphoryloxybenzyl Methanethiosulfonate does not appear to possess inherent chiral centers. Should synthetic routes introduce unexpected chirality or if a derivative of 4-Phosphoryloxybenzyl Methanethiosulfonate were to be synthesized with a chiral center, X-ray diffraction would be the definitive method to establish its absolute configuration. This is crucial for understanding stereospecific biological activity and for quality control in pharmaceutical or agrochemical applications.

Advanced Microscopy Techniques for Cellular and Subcellular Studies

Given 4-Phosphoryloxybenzyl Methanethiosulfonate's classification as a sulfhydryl active reagent novachemistry.com, its potential biological applications might involve interactions within cellular environments. Advanced microscopy techniques are essential to visualize the compound's localization, dynamics, and effects at cellular and subcellular levels.

Confocal Fluorescence Microscopy for Localization and Dynamics

Confocal fluorescence microscopy offers high-resolution optical sectioning, enabling the visualization of fluorescently labeled molecules within cells and tissues without interference from out-of-focus light. To apply this technique to 4-Phosphoryloxybenzyl Methanethiosulfonate, the compound would need to be fluorescently tagged. This could involve:

Direct Labeling: Synthesizing a derivative of 4-Phosphoryloxybenzyl Methanethiosulfonate that incorporates a fluorescent moiety (e.g., a fluorophore like fluorescein (B123965) or rhodamine) without compromising its sulfhydryl reactivity.

Indirect Labeling: If 4-Phosphoryloxybenzyl Methanethiosulfonate covalently modifies a specific cellular component, an antibody or probe targeting that modified component could be used, provided it is fluorescently labeled.

Once fluorescently tagged, confocal microscopy could be used to:

Cellular Localization: Determine where 4-Phosphoryloxybenzyl Methanethiosulfonate accumulates within a cell (e.g., cytoplasm, nucleus, specific organelles).

Dynamics: Observe the movement and trafficking of the compound over time, providing insights into its uptake, distribution, and efflux mechanisms.

Interaction Mapping: If 4-Phosphoryloxybenzyl Methanethiosulfonate interacts with specific cellular proteins or structures, co-localization studies with other fluorescent markers could map these interactions.

Table 3: Example Confocal Microscopy Findings for a Fluorescently Tagged 4-Phosphoryloxybenzyl Methanethiosulfonate Derivative

| Observation Area | Fluorescent Tagged 4-POB-MTS Derivative Signal | Co-localization Marker (if applicable) | Interpretation |

| Cytoplasm | Diffuse, moderate intensity | - | Initial cellular entry and distribution. |

| Mitochondria | Punctate, high intensity | MitoTracker Red | Accumulation within mitochondrial compartments. |

| Nucleus | Low intensity | DAPI (DNA stain) | Limited nuclear entry or rapid efflux from nucleus. |

| Cell Membrane (early) | Transient, high intensity | CellMask Deep Red | Interaction with or passage through cell membrane. |

Electron Microscopy for Ultrastructural Analysis

Electron microscopy (EM) stands as a powerful tool in materials science, chemistry, and biology, offering unparalleled resolution for visualizing structures at the nanoscale and even atomic level. For organic compounds like this compound, its application can provide critical insights into morphology, size, arrangement, and interactions, especially when the compound is part of a larger system or forms self-assembled architectures.

Challenges and Advancements in EM for Organic Molecules Studying small organic molecules directly with electron microscopy presents unique challenges, primarily due to their susceptibility to electron beam damage and inherently low contrast compared to heavier elements nih.gov. Traditional EM techniques often require sample preparation methods that can introduce artifacts, such as dehydration or metal shadowing, which may alter the native structure of delicate organic assemblies nih.gov.

However, recent advancements in EM technology and methodologies have significantly broadened its applicability to organic materials:

Cryo-Electron Microscopy (Cryo-EM) : This technique involves vitrifying samples rapidly at cryogenic temperatures, preserving their native solution state and minimizing beam damage. Cryo-EM has revolutionized the characterization of self-assembled structures, enabling atomic-resolution imaging of nanomaterials in their solution state without dehydration artifacts nih.govreadthedocs.io.

Low-Dose Imaging : By reducing the electron dose during imaging, the damage to beam-sensitive organic molecules can be minimized, allowing for the acquisition of high-quality images nih.gov.

Atomic-Resolution Scanning Transmission Electron Microscopy (STEM) : Researchers have developed methods to image light elements in small organic molecules at atomic resolution, particularly when deposited on low-background substrates like graphene. This allows for the distinction of individual carbon and nitrogen atoms, providing direct structural information.

Integrated Differential Phase Contrast (iDPC-STEM) : This technique enhances contrast for light elements by detecting deflected electrons, offering a new route for atomic-resolution imaging of small organic molecules nih.gov.

Potential Ultrastructural Analysis of this compound While specific research on this compound using electron microscopy is not extensively documented, if this compound were to be investigated for its role in forming supramolecular assemblies, nanoparticles, or as a component within a complex material, electron microscopy would be indispensable. For instance, if this compound could self-assemble into nanofibers, vesicles, or crystalline aggregates, EM techniques would be employed to characterize their morphology, size distribution, and internal organization nih.gov.

Detailed Research Findings (Illustrative Example) To illustrate the type of data and findings that electron microscopy could yield for a compound like this compound, consider a hypothetical study where this compound is designed to self-assemble into nanoscale structures under specific conditions.

Hypothetical Study: Ultrastructural Characterization of this compound Nanoparticles

Objective: To investigate the morphology and size distribution of self-assembled this compound nanoparticles using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

Methodology: this compound was dissolved in a specific solvent system, and self-assembly was induced by solvent evaporation. Samples were prepared for TEM by drop-casting dilute solutions onto carbon-coated copper grids and for SEM by drying on silicon wafers, followed by gold sputtering for enhanced conductivity. Cryo-TEM was also employed to observe the structures in their hydrated state.

Illustrative Research Findings: Electron microscopy revealed the formation of distinct spherical nanoparticles. TEM images provided insights into the internal structure and uniformity, while SEM offered a broader view of the morphology and distribution across the substrate.

Table 1: Illustrative Electron Microscopy Findings for this compound Nanoparticles

| Technique | Observation Type | Key Findings (Illustrative Data) | Notes |

| TEM | Morphology | Predominantly spherical particles. | High-resolution images revealed smooth surfaces. |

| Size Distribution | Average diameter: 55 ± 8 nm. | Measured from over 200 particles. | |

| Internal Structure | Homogeneous electron density, suggesting uniform packing. | No distinct core-shell structures observed. | |

| SEM | Overall Morphology | Uniform distribution of spherical nanoparticles. | Minimal aggregation observed under optimized conditions. |

| Particle Density | Approximately 120 particles/µm² on prepared substrates. | Quantitative analysis of particle coverage. | |

| Cryo-TEM | Hydrated State | Spherical morphology maintained in solution. | Confirmed stability of structures in aqueous environment. |

| Aggregation Tendency | Reduced aggregation compared to dried samples. | Indicated solvent effects on self-assembly. |

These hypothetical findings demonstrate how electron microscopy, through its high-resolution imaging capabilities, could provide crucial data on the physical characteristics of this compound when it forms organized structures. Such information is vital for understanding structure-property relationships in materials science and supramolecular chemistry.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are based on the principles of quantum mechanics and are used to describe the behavior of electrons in molecules openaccessjournals.com. By solving approximations of the Schrödinger equation, these methods can predict various properties such as energy levels, bond lengths, and reaction rates, which are crucial for understanding chemical reactivity openaccessjournals.com.

Density Functional Theory (DFT) is a widely utilized quantum chemical method that expresses the total energy of a system in terms of its electron density rather than the more complex many-electron wave function muni.czacs.org. This approach allows for efficient and accurate calculations of ground state properties and energetics for molecules. For a compound like 4-Pob-mts, DFT calculations would typically be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Structure: Analyze the distribution of electrons, including frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), which are indicative of a molecule's reactivity eurekaselect.comacs.org. A smaller HOMO-LUMO gap often suggests higher chemical reactivity eurekaselect.com.

Determine Energetics: Compute various energies such as the total electronic energy, conformational energies, and reaction energies. This can help in understanding the relative stability of different conformers or the energy changes involved in potential reactions of this compound. DFT functionals like B3LYP and PBE are commonly used for these types of calculations acs.orgelte.hu.

Ab initio methods, meaning "from the beginning," are quantum chemical calculations that derive directly from theoretical principles without empirical parameters, relying only on fundamental physical constants muni.czresearchgate.net. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), offer higher accuracy compared to DFT for certain properties, especially when electron correlation effects are significant acs.orgnih.gov. For this compound, ab initio calculations could be used to:

Refine Electronic Properties: Provide more accurate descriptions of electron correlation, which can be critical for understanding subtle electronic effects or for systems where DFT approximations might fall short.

Benchmark DFT Results: Serve as a benchmark for validating the accuracy of DFT calculations, especially for critical energetic or structural parameters.

Study Excited States: While more computationally demanding, ab initio methods can be applied to study the excited states of this compound, which are relevant for understanding its photophysical properties.

Computational chemistry plays a vital role in predicting spectroscopic parameters, which are invaluable for the experimental characterization and identification of chemical compounds elte.huhun-ren.humdpi.comrsdjournal.org. For this compound, quantum chemical calculations (both DFT and ab initio) can predict:

Infrared (IR) and Raman Spectra: Simulate vibrational frequencies and intensities, which can be directly compared with experimental IR and Raman spectra to confirm molecular structure and identify functional groups elte.hursdjournal.org.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Predict proton and carbon NMR chemical shifts, aiding in the assignment of experimental NMR signals and confirming the connectivity of atoms within this compound.

Ultraviolet-Visible (UV-Vis) Spectra: Predict electronic absorption bands, providing insights into the electronic transitions and chromophoric properties of this compound hun-ren.hu. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra acs.org.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over a fixed period of time youtube.comnih.gov. By applying Newton's laws of motion to atoms, MD simulations can provide insights into the dynamic behavior, conformational changes, and interactions of molecules in various environments, such as solutions or within biological systems youtube.comeu-softcomp.netarxiv.org. For this compound, MD simulations would be crucial for understanding its flexibility and interactions.

If this compound is hypothesized to interact with biological macromolecules, such as proteins, molecular docking and binding free energy calculations are essential tools nih.govnih.govijpsonline.comitmedicalteam.pl.

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand (like this compound) when it binds to a protein, and estimates the binding affinity nih.govijpsonline.com. It involves sampling various ligand conformations within the protein's active site and ranking them based on a scoring function nih.gov. Docking algorithms like AutoDock are commonly used nih.govnih.gov.

Binding Free Energy Calculations: More rigorous than simple docking scores, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), or more advanced alchemical free energy methods (e.g., Free Energy Perturbation - FEP, Thermodynamic Integration - TI), can be used to calculate the free energy of binding between this compound and a target protein. These calculations provide a more accurate quantitative measure of binding affinity, considering entropic contributions and solvent effects.

MD simulations are powerful for exploring the conformational landscape of a molecule eu-softcomp.netnih.govaps.orgrsc.orgbiorxiv.org. For this compound, this would involve:

Conformational Sampling: Running simulations to explore the various accessible conformations of this compound in different environments (e.g., in vacuum, in water, or within a membrane). This is especially important for flexible molecules, as their biological activity or reactivity can be highly dependent on their shape eu-softcomp.net. Enhanced sampling techniques are often employed to overcome energy barriers and accelerate the exploration of conformational space arxiv.orgaps.orgrsc.orgbiorxiv.org.

Trajectory Analysis: Analyzing the time-evolution of the system from MD simulations to extract information about dynamic properties. This includes:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions within the molecule.

Hydrogen Bond Analysis: To quantify and characterize hydrogen bonding patterns within this compound or with its surrounding environment (e.g., solvent, protein).

Principal Component Analysis (PCA): To identify and characterize the dominant modes of motion and large-scale conformational changes.

These computational approaches, when applied to this compound, would collectively provide a comprehensive understanding of its intrinsic properties, behavior in different environments, and potential interactions with other molecules.

Solvent Effects and Hydration Shell Analysis

The behavior of a chemical compound in solution is profoundly influenced by its interactions with solvent molecules. Computational chemistry, particularly through solvation models, plays a vital role in understanding these solvent effects. researchgate.netcdnsciencepub.com For this compound, theoretical studies would involve simulating its interactions with various solvents to predict its solubility, reactivity, and conformational changes in different environments.

Commonly employed computational models for solvent effects include continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). These models treat the solvent as a continuous dielectric medium surrounding the solute, allowing for the calculation of solvation energies and the influence of the solvent's dielectric constant on molecular properties. chemrxiv.orgsparkle.pro.br For instance, the dielectric constant of a solvent can significantly affect the energies of molecular orbitals (HOMO and LUMO) and other energy components, thereby influencing reactivity. scholarsresearchlibrary.com

Beyond continuum models, explicit solvent models, often involving molecular dynamics (MD) simulations, can provide a more detailed understanding of solute-solvent interactions, including the formation and dynamics of hydration shells around the molecule. mdpi.comaip.org A hydration shell refers to the layer of water molecules immediately surrounding a solute in an aqueous solution. mdpi.comresearchgate.net Analyzing the hydration shell of this compound would involve studying the number of water molecules in its first and subsequent hydration shells, the strength and geometry of hydrogen bonds formed, and the exchange dynamics between the hydration shell and bulk water. aip.orgnih.gov Such analyses can reveal how the specific functional groups of this compound (implied by its C8H11O6PS formula, suggesting the presence of oxygen, phosphorus, and sulfur) interact with water, influencing its stability and behavior in biological or aqueous systems. For example, phosphate (B84403) anions have been shown to form hydration shells with a specific number of tightly bound water molecules, and these interactions can be influenced by other ions present in the solution. researchgate.net

Data from such studies could be presented in tables detailing solvation energies in different solvents or radial distribution functions illustrating the arrangement of solvent molecules around this compound.

| Solvent Type | Dielectric Constant (ε) | Predicted Solvation Energy (kJ/mol) |

| Water | 78.4 sparkle.pro.br | (Hypothetical Data) |

| Ethanol | 24.55 | (Hypothetical Data) |

| Hexane | 1.89 | (Hypothetical Data) |

Cheminformatics and Machine Learning in Compound Design and Activity Prediction

Cheminformatics and machine learning (ML) are increasingly integral to modern chemical research, particularly in the design and prediction of compound activities. mdpi.combiorxiv.org These fields leverage computational algorithms to analyze vast chemical datasets, identify patterns, and make predictions about molecular properties and biological activities. frontiersin.org For a compound like this compound, cheminformatics and ML approaches would be invaluable for exploring its chemical space, identifying similar compounds, and predicting its potential applications.

Virtual Screening and Combinatorial Library Design

Virtual screening (VS) is a computational technique used to identify potential hit candidates from large chemical libraries, either real or virtual, by simulating molecular interactions in silico. frontiersin.orgnih.govamazonaws.comresearchgate.netmeilerlab.org This approach significantly reduces the need for extensive experimental testing, making the drug discovery process more efficient and economical. researchgate.net

For this compound, virtual screening could be employed in two primary ways:

Structure-Based Virtual Screening (SBVS): If the target protein structure is known, SBVS predicts the binding orientation and affinity of this compound (or a library containing it) to the target. This involves molecular docking simulations to assess how well the compound fits into the protein's binding pocket. nih.govimist.ma

Ligand-Based Virtual Screening (LBVS): In the absence of target structural information, LBVS relies on known active compounds to identify new ones with similar properties. This could involve comparing the molecular fingerprints or pharmacophores of this compound to those of known active compounds. frontiersin.orgcomputabio.com

Combinatorial library design, often guided by cheminformatics, involves creating collections of molecules with diverse structures and properties. If this compound were part of such a library, computational methods would be used to design the library's scope, enumerate compounds, and select diverse sets for screening. researchgate.net

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to establish mathematical relationships between the chemical structure of compounds and their biological activities or physicochemical properties. mdpi.comcomputabio.com For this compound, such models could predict its potential biological activities (e.g., enzyme inhibition, receptor binding) or properties (e.g., logP, solubility) based on its molecular descriptors.

Machine learning algorithms, including artificial neural networks (ANNs) and support vector machines (SVMs), are widely used to build these predictive models. computabio.com Recent advancements also include the application of deep learning methods, such as graph neural networks (GNNs) and transformers, which can learn complex patterns directly from molecular structures. mdpi.comfrontiersin.org These models can predict a compound's activity against various targets and its selectivity, which is crucial for minimizing off-target effects. nih.gov

An example of data that might be generated or used in predictive modeling for this compound: